molecular formula C17H13FN4O3 B2610662 N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226436-37-8

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2610662
CAS No.: 1226436-37-8
M. Wt: 340.314
InChI Key: JQAFILSPGNKSBX-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that contains several functional groups and structural features common in pharmaceuticals and psychoactive substances . It has a benzodioxole group, which is a common feature in many synthetic cathinones . Synthetic cathinones are a class of novel psychoactive substances (NPS) that have been a continuous and evolving problem for more than a decade .

Scientific Research Applications

  • Metabolism and Detection of Synthetic Cannabinoids : A study investigated the metabolism of synthetic cannabinoids, including compounds similar to the one , using human liver microsomes. This research is crucial for understanding the metabolic pathways and proposing marker metabolites to confirm the use of these substances (Cooman & Bell, 2019).

  • Synthesis and Characterisation of Derivatives : Another research focused on the synthesis and structural characterization of similar compounds, exploring their cytotoxic effects on cancer cell lines. This highlights the compound's potential in cancer research and therapy (Kelly et al., 2007).

  • Antimicrobial and Biological Activities : A study synthesized and screened derivatives of compounds similar to the one for their antimicrobial, antilipase, and antiurease activities. Some derivatives showed good to moderate activity against various microorganisms, indicating the compound's potential in antimicrobial research (Başoğlu et al., 2013).

  • Catalyst- and Solvent-Free Synthesis : Research demonstrated an efficient approach for the synthesis of similar compounds under catalyst- and solvent-free conditions, emphasizing the compound's relevance in green chemistry and sustainable practices (Moreno-Fuquen et al., 2019).

  • In Vitro Pharmacological Evaluation : Another study synthesized derivatives of similar compounds and evaluated their in vitro pharmacological activities, particularly focusing on their antiproliferative activities against cancer cell lines (Szabó et al., 2016).

  • Antifungal Potential Against Rot Fungi : A research synthesized novel benzofuran-1,2,3-triazole hybrids related to the compound and investigated their antifungal potential against various fungi, demonstrating the compound's potential in addressing fungal infections (Abedinifar et al., 2020).

  • Corrosion Inhibition in Acid Media : A study evaluated triazole Schiff bases, which are structurally similar, as corrosion inhibitors on mild steel in acidic environments. This indicates the compound's potential application in industrial and engineering contexts (Chaitra et al., 2015).

  • Anticancer Potential : Research synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, similar to the compound , and evaluated their potential as anticancer agents. This underscores the compound's relevance in developing new cancer therapies (Butler et al., 2013).

Safety and Hazards

As a synthetic cathinone, this compound could potentially pose significant health risks. Synthetic cathinones have been associated with a variety of adverse effects, including agitation, psychosis, tachycardia, and even death .

Future Directions

The emergence of novel psychoactive substances like this one underscores the need for ongoing research and surveillance. Early warning systems and new compound identification are crucial for preventing their widespread use and associated health risks .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3/c18-12-2-1-3-13(7-12)22-9-14(20-21-22)17(23)19-8-11-4-5-15-16(6-11)25-10-24-15/h1-7,9H,8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAFILSPGNKSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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